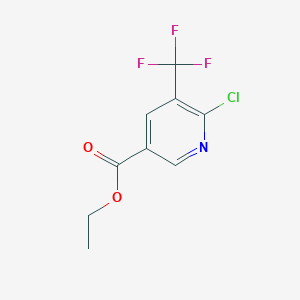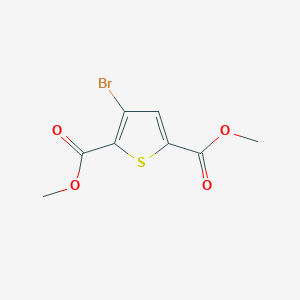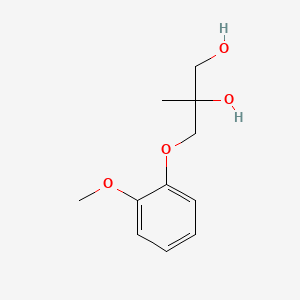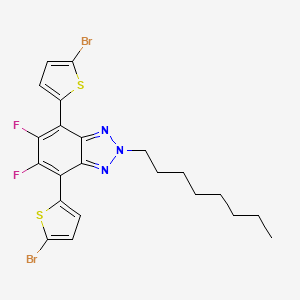
Benzene, (3-bromo-1-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (3-bromo-1-methylpropyl)-, also known by its chemical formula C10H13Br, is an organic compound that belongs to the class of bromobenzenes. This compound features a benzene ring substituted with a 3-bromo-1-methylpropyl group, making it a derivative of benzene with specific properties and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (3-bromo-1-methylpropyl)- typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation of benzene with 3-bromo-1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of Benzene, (3-bromo-1-methylpropyl)- often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Benzene, (3-bromo-1-methylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
科学的研究の応用
Benzene, (3-bromo-1-methylpropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the interaction of brominated compounds with biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Benzene, (3-bromo-1-methylpropyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
Benzene, (1-methylpropyl)-: Similar structure but lacks the bromine atom.
Benzene, (3-bromopropyl)-: Similar structure but differs in the position of the bromine atom.
Benzene, (1-bromo-2-methylpropyl)-: Another isomer with different substitution pattern
Uniqueness
Benzene, (3-bromo-1-methylpropyl)- is unique due to the specific position of the bromine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and physical properties compared to its analogs .
特性
分子式 |
C29H32N2O2 |
|---|---|
分子量 |
440.6 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenyl)-4-phenyl-1H-imidazol-5-yl]-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrofluoren-9-one |
InChI |
InChI=1S/C29H32N2O2/c1-33-21-14-11-19(12-15-21)29-30-26(18-7-3-2-4-8-18)27(31-29)20-13-16-23-22-9-5-6-10-24(22)28(32)25(23)17-20/h2-4,7-8,11-12,14-15,20,22-25H,5-6,9-10,13,16-17H2,1H3,(H,30,31) |
InChIキー |
HPQAPWZVXKTEAH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3CCC4C5CCCCC5C(=O)C4C3)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B12330623.png)

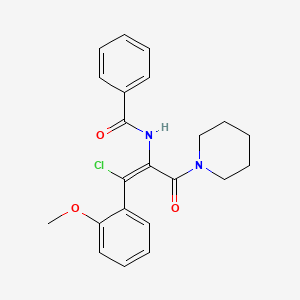

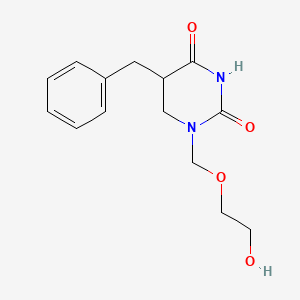
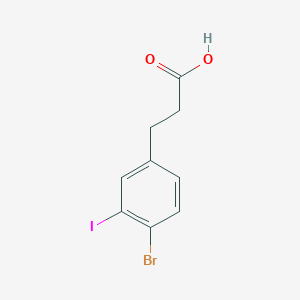

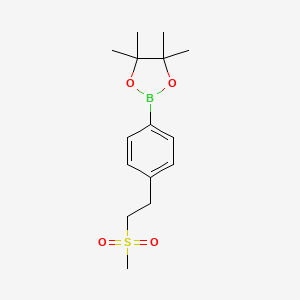
![2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B12330684.png)

